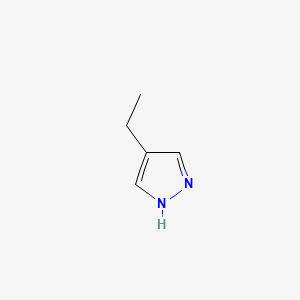

4-ethyl-1H-pyrazole

CAS No.: 17072-38-7

Cat. No.: VC2224196

Molecular Formula: C5H8N2

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17072-38-7 |

|---|---|

| Molecular Formula | C5H8N2 |

| Molecular Weight | 96.13 g/mol |

| IUPAC Name | 4-ethyl-1H-pyrazole |

| Standard InChI | InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) |

| Standard InChI Key | IHNXHUNMFYXQCG-UHFFFAOYSA-N |

| SMILES | CCC1=CNN=C1 |

| Canonical SMILES | CCC1=CNN=C1 |

Introduction

Chemical Structure and Properties

Molecular Structure

4-ethyl-1H-pyrazole consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms (at positions 1 and 2) with an ethyl group (-CH₂CH₃) attached at the 4-position. This structure differs significantly from ethyl 1H-pyrazole-4-carboxylate, which contains an ethyl ester group (-COOC₂H₅) at the 4-position of the pyrazole ring .

For comparison, related compounds like ethyl 1H-pyrazole-4-carboxylate have the following properties:

| Property | Value for Ethyl 1H-pyrazole-4-carboxylate |

|---|---|

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 37622-90-5 |

While 4-ethyl-1H-pyrazole would have a molecular formula of C₅H₈N₂ and a lower molecular weight compared to the carboxylate derivative.

Physical Properties

Based on the characteristics of related pyrazole compounds, 4-ethyl-1H-pyrazole would likely display the following general properties:

-

Physical appearance: Crystalline solid

-

Solubility: Likely soluble in organic solvents such as acetone, methanol, and ethanol

-

Melting/boiling points: Expected to be lower than ethyl 1H-pyrazole-4-carboxylate (which has melting point of 75-80°C)

For reference, ethyl 1H-pyrazole-4-carboxylate has these documented physical properties:

| Property | Value |

|---|---|

| Melting Point | 75-80°C |

| Boiling Point | 138-140°C (3 mmHg) |

| Physical Form | Crystalline Powder |

| Color | White to pale yellow |

| Solubility | Miscible with acetone |

Synthesis Methods for Pyrazole Derivatives

Regioselective Synthesis Strategies

Research on related compounds suggests potential synthetic pathways. For example, the synthesis of substituted pyrazoles often involves:

-

Acid-catalyzed transamination reactions followed by base-catalyzed cyclization

-

Two-step syntheses via enaminone-type reagents or key intermediates

In the case of hydroxyl-substituted pyrazoles, researchers have developed regioselective methods that could potentially be adapted for alkyl-substituted derivatives like 4-ethyl-1H-pyrazole:

"The synthesis of 5-hydroxy-1H-pyrazoles was carried out using the literature protocol comprising acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones."

Biological Activities of Pyrazole Compounds

Enzyme Inhibition Properties

Certain pyrazole derivatives have demonstrated enzyme inhibition properties that could suggest potential applications for 4-ethyl-1H-pyrazole:

"Testing the pyrazole derivatives for the inhibition of PfDHODH showed that 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and 1-(naphthalene-2-yl)-, 1-(2,4,6-trichlorophenyl)-, and 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylates (~30% inhibition) were slightly more potent than a known inhibitor."

Additionally, research has identified:

"Bruno et al., have reported the synthesis and the chemotaxis inhibitory activity of a number of 1H pyrazole-4-carboxylic acid ethyl esters. Few compounds have been reported as potent inhibitors of IL-8- and N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLPOMe) - stimulated Olga neutrophil chemotaxis."

Analytical Characterization

| Identifier | Value |

|---|---|

| InChI Key | KACZQOKEFKFNDB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNN=C1 |

Chromatographic Behavior

Chromatographic methods would be essential for isolating and purifying 4-ethyl-1H-pyrazole. Based on properties of similar compounds, the following techniques would likely be applicable:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Thin-Layer Chromatography (TLC)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume